molecular formula C5H7FN2O B3387288 4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol CAS No. 80171-20-6

4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol

Cat. No.: B3387288
CAS No.: 80171-20-6
M. Wt: 130.12 g/mol
InChI Key: SYVBHKWNZGSMMO-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Heterocyclic Chemistry

Fluorinated heterocyclic compounds represent a critical class of molecules in modern science, finding extensive applications in pharmaceuticals, agrochemicals, and advanced materials. nih.gov The introduction of fluorine into a heterocyclic ring system can dramatically alter the parent molecule's physicochemical properties. olemiss.edu Fluorine, being the most electronegative element, can modulate acidity/basicity (pKa) of nearby functional groups, enhance metabolic stability, and improve membrane permeability. tandfonline.commdpi.com These modifications are often beneficial for biological activity, leading to improved bioavailability and binding affinity to target receptors. mdpi.com The carbon-fluorine bond is exceptionally strong and not common in nature, which contributes to the increased stability of these compounds. olemiss.edutandfonline.com Consequently, the synthesis of fluorinated heterocycles is a rapidly growing field, with researchers continuously developing new methods for the selective introduction of fluorine atoms. nih.gov

The development of fluorinated heterocycles has led to numerous successful FDA-approved drugs, highlighting the power of this chemical strategy. tandfonline.commdpi.com Compounds like the anticancer agent 5-fluorouracil (B62378) and the antibiotic class of fluoroquinolones are classic examples. tandfonline.com This history of success underscores the rationale for exploring novel fluorinated heterocycles like 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol.

Significance of Pyrazol-5-ol Scaffolds in Advanced Synthesis

The pyrazole (B372694) ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." nih.govnih.gov This means that the pyrazole core can serve as a versatile framework for building a wide array of biologically active molecules. researchgate.netresearchgate.net Pyrazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govresearchgate.netnih.gov

The pyrazol-5-ol substructure, also known as a pyrazolone (B3327878), is particularly significant. nih.gov Since the synthesis of antipyrine (B355649) in 1883, pyrazolone derivatives have been a subject of intense investigation. nih.gov The ability of the pyrazole ring to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows molecules containing this scaffold to bind effectively to biological targets like enzymes and receptors. mdpi.com The synthetic accessibility and the diverse biological profiles of pyrazol-5-ols make them highly attractive starting points for drug discovery and development programs. nih.govresearchgate.net

Research Trajectories and Academic Relevance of this compound

While specific research on this compound (CAS Number: 80171-20-6) is still emerging, its academic relevance can be inferred from the broader context of fluorinated pyrazole synthesis and applications. Research is actively focused on methods for the selective fluorination of pyrazole rings. Electrophilic fluorinating agents like Selectfluor™ have been used to synthesize 4-fluoropyrazole and even 4,4-difluoropyrazole derivatives. thieme-connect.de Studies show that the initial fluorination of pyrazole systems typically occurs at the 4-position, which is consistent with an electrophilic aromatic substitution mechanism. thieme-connect.de

The synthesis of related compounds, such as 4-fluoro-3,5-dimethyl-1H-pyrazole, has been achieved through the cyclization of a fluorinated diketone with a hydrazine (B178648). researchgate.net Another approach involves the late-stage fluorination of a pre-formed pyrazole ring. mit.edu These synthetic strategies provide a roadmap for the preparation of this compound and its derivatives. The research trajectory for this compound likely involves its use as a building block in synthetic chemistry to create more complex molecules. Its structural similarity to known biologically active pyrazoles suggests its potential as a lead compound in medicinal chemistry research, particularly for developing new therapeutic agents where the fluorine atom can be used to fine-tune the molecule's properties for enhanced efficacy and better pharmacokinetic profiles.

Data Tables

Table 1: Physicochemical Properties of the Parent Compound, 1,3-dimethyl-1H-pyrazol-5-ol

PropertyValueSource
Molecular FormulaC₅H₈N₂OPubChem nih.gov
Molecular Weight112.13 g/mol PubChem nih.gov
IUPAC Name1,3-dimethyl-1H-pyrazol-5-olPubChem nih.gov
Melting Point113–117°CVulcanchem vulcanchem.com
Boiling Point225.9°CVulcanchem vulcanchem.com
CAS Number5203-77-0PubChem nih.gov

Note: The introduction of a fluorine atom at the 4-position to create this compound would be expected to increase the molecular weight and potentially alter properties like melting point, boiling point, and pKa due to changes in polarity and intermolecular forces.

Table 2: Summary of Synthetic Approaches for Related Fluorinated Pyrazoles

Synthetic MethodReactantsProduct TypeReference
Electrophilic Fluorination3,5-disubstituted-1H-pyrazoles, Selectfluor™4-fluoro and 4,4-difluoro-1H-pyrazolesBreen, J. R., et al. (2015) thieme-connect.de
Cyclization3-fluoro-pentane-2,4-dione, Hydrazine derivatives4-fluoropyrazole derivativesResearchGate researchgate.net
Late-stage Fluorination1H-pyrazole, Electrophilic fluorinating agent4-fluoro-4-methyl-4H-pyrazoleRaines, R. T., et al. (2020) mit.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2,5-dimethyl-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2O/c1-3-4(6)5(9)8(2)7-3/h7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVBHKWNZGSMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80171-20-6
Record name 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol
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Synthetic Methodologies for 4 Fluoro 1,3 Dimethyl 1h Pyrazol 5 Ol and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The foundational step in synthesizing the target compound is the creation of its non-fluorinated precursor, 1,3-dimethyl-1H-pyrazol-5-ol. This involves well-established cyclocondensation reactions and subsequent optimization.

Cyclocondensation Approaches to 1,3-Dimethyl-1H-Pyrazol-5-ol

The Knorr pyrazole (B372694) synthesis and related methodologies are the most common routes for assembling the pyrazole ring system. dergipark.org.trnih.gov These methods rely on the reaction between a hydrazine (B178648) derivative and a compound with two electrophilic carbon centers, typically a β-dicarbonyl compound. nih.gov

The synthesis of the 1,3-dimethyl-1H-pyrazol-5-ol backbone is classically achieved through the cyclocondensation reaction of methylhydrazine with a β-keto ester, such as ethyl acetoacetate. nih.govresearchgate.net This reaction is a cornerstone in heterocyclic synthesis. dergipark.org.tr The process begins with the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl groups of the β-keto ester. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. researchgate.netfortunejournals.com The use of an unsymmetrical hydrazine like methylhydrazine can potentially lead to two regioisomers, but the reaction conditions can be tuned to favor the desired 1,3-dimethyl isomer.

The general reaction is as follows: Methylhydrazine + Ethyl Acetoacetate → 1,3-dimethyl-1H-pyrazol-5-ol + Ethanol (B145695) + Water

This method is widely applicable for creating a variety of N-substituted pyrazoles by choosing the appropriate hydrazine and 1,3-dicarbonyl compound. dergipark.org.tr

The efficiency and regioselectivity of the cyclocondensation reaction are highly dependent on the reaction conditions. mdpi.com Key parameters that are often optimized include the solvent, temperature, and the use of a catalyst. researchgate.netnih.gov

Solvent Effects: The choice of solvent can significantly influence the reaction outcome. While polar protic solvents like ethanol are traditionally used, studies have shown that aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) can lead to better yields and higher regioselectivity, particularly when working with substituted hydrazines. nih.govmdpi.com In some cases, reactions can be performed under solvent-free conditions, which offers a greener alternative. researchgate.net

Temperature: Reaction temperatures can range from ambient room temperature to reflux, depending on the reactivity of the substrates. mdpi.comnih.gov For the synthesis of 1,3-dimethyl-1H-pyrazol-5-ol from methylhydrazine, controlling the temperature is crucial. An initial cooling phase (5-15°C) during the addition of methylhydrazine, followed by gentle heating (40-50°C) for the reaction, has been shown to improve the conversion rate and product purity by minimizing impurity formation. google.com In other pyrazole syntheses, adjusting the temperature can even lead to different products from the same starting materials. nih.gov

Catalysis: Both acid and base catalysis can be employed to accelerate the reaction. Acid catalysis, sometimes using just a catalytic amount, facilitates the condensation and subsequent dehydration steps. dergipark.org.tr Various catalysts have been explored to improve the efficiency of pyrazole synthesis, including nano-ZnO, which offers advantages like high yields, short reaction times, and simple work-up procedures. nih.govmdpi.com

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis

Parameter Conditions/Reagents Effect on Reaction Source(s)
Solvent Ethanol, Methanol (Protic) Traditional solvent, may lead to mixtures of isomers. nih.gov
DMF, DMAc, NMP (Aprotic Dipolar) Often improves yield and regioselectivity. nih.govmdpi.com
Solvent-free Green chemistry approach, can be highly efficient. researchgate.net
Temperature Room Temperature Sufficient for highly reactive substrates. mdpi.comnih.gov
40-95 °C (Heating/Reflux) Often required to drive the reaction to completion. nih.govgoogle.com
Controlled (e.g., cool addition, then heat) Can minimize side products and improve purity. google.com
Catalyst Acid Catalysis (e.g., HCl) Accelerates dehydration and cyclization steps. dergipark.org.trnih.gov
Nano-ZnO Provides excellent yields and short reaction times. nih.govmdpi.com
Y(NO₃)₃·6H₂O Effective catalyst for pyrazole synthesis in aqueous media. researchgate.net

Preparation of Fluorinated 1,3-Diketone Intermediates

An alternative synthetic strategy involves introducing the fluorine atom to the acyclic precursor before the cyclization step. This requires the synthesis of a fluorinated 1,3-dicarbonyl compound. For instance, the synthesis of pyrazoles containing a trifluoromethyl group often starts from a trifluoromethylated 1,3-diketone, such as 4,4,4-trifluoro-1-arylbutan-1,3-diketone. nih.govacs.org This highlights the viability of using pre-fluorinated building blocks.

To synthesize the target 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol via this route, one would need an α-fluorinated β-keto ester, such as ethyl 2-fluoroacetoacetate. The synthesis of such fluorinated diketones or ketoesters can be challenging but provides a direct path to the fluorinated pyrazole core upon reaction with methylhydrazine.

Direct and Indirect Fluorination Techniques for Pyrazole Ring Systems

The most common and direct approach to synthesizing this compound involves the fluorination of the pre-formed 1,3-dimethyl-1H-pyrazol-5-ol ring.

Electrophilic Fluorination Methodologies

Direct fluorination of aromatic and heterocyclic rings is effectively achieved using electrophilic fluorinating agents. wikipedia.org These reagents contain a nitrogen-fluorine (N-F) bond, where the fluorine atom is rendered electrophilic by strong electron-withdrawing groups attached to the nitrogen. wikipedia.orgyoutube.com

For the synthesis of 4-fluoropyrazoles, the reaction involves the direct treatment of the pyrazole substrate with an electrophilic fluorine source. rsc.org The electron-rich pyrazole ring acts as the nucleophile, attacking the electrophilic fluorine atom. The C4 position of the pyrazole ring is often susceptible to electrophilic attack. The precise mechanism, whether a direct Sɴ2-type displacement or a single-electron transfer (SET) process, is still a subject of discussion but the practical outcome is the formation of a C-F bond. wikipedia.org

A variety of N-F reagents are commercially available and widely used for this purpose. Selectfluor® (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS) are among the most common and effective reagents. wikipedia.orgrsc.org The choice of reagent and reaction conditions can be optimized to achieve high yields and selectivity. For example, the fluorination of 3,5-disubstituted pyrazoles using Selectfluor® has been shown to produce 4-fluorinated pyrazoles in good yields. rsc.org

Table 2: Common Electrophilic Fluorinating Agents

Reagent Name Acronym Structure Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Cationic N-F reagent Highly effective, soluble in polar solvents, relatively safe to handle. rsc.org
N-Fluorobenzenesulfonimide NFSI Neutral N-F reagent Powerful fluorinating agent, widely used in organic synthesis. wikipedia.org
N-Fluoro-o-benzenedisulfonimide NFOBS Neutral N-F reagent Another effective electrophilic fluorine source. wikipedia.org
Utilization of Fluorinating Reagents (e.g., XeF2, Selectfluor)

The direct introduction of fluorine onto a pyrazole ring is most commonly achieved using N-F electrophilic fluorinating reagents. Among these, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a preferred reagent due to its high reactivity, stability, safety, and ease of handling compared to hazardous alternatives like molecular fluorine. nih.govwikipedia.org The reaction involves treating the substrate, such as 1,3-dimethyl-1H-pyrazol-5-ol, with Selectfluor® in a suitable solvent.

Research has demonstrated the successful electrophilic fluorination of various 3,5-disubstituted pyrazoles at the 4-position using Selectfluor®, achieving yields of up to 67%. rsc.org The process is often efficient, and any unreacted starting material can typically be recovered and recycled. rsc.org In some protocols, microwave irradiation has been employed to accelerate the fluorination of pyrazole substrates with Selectfluor®, reducing reaction times significantly. researchgate.net

ReagentSubstrate TypeTypical ConditionsOutcomeReference(s)
Selectfluor® 3,5-disubstituted pyrazolesAcetonitrile (B52724) (solvent), Room Temp. or MW irradiationYields up to 67% of 4-fluoropyrazoles rsc.org, researchgate.net
Selectfluor® 1H-PyrazolesAcetonitrile (solvent), 30 min MW (6x5 min cycles)4-fluorinated pyrazoles in up to 60% yield researchgate.net
Mechanistic Considerations of Fluorination

The fluorination of the pyrazol-5-ol tautomer with an electrophilic reagent like Selectfluor® is understood to proceed through an electrophilic aromatic substitution-type mechanism. The pyrazole ring, particularly in its enol or pyrazolone (B3327878) form, is an electron-rich system, making the C4 position susceptible to attack by an electrophile.

Cyclization Reactions involving Fluorinated Precursors

An alternative and powerful strategy for synthesizing 4-fluoropyrazoles involves constructing the pyrazole ring from acyclic precursors where the fluorine atom is already incorporated. This approach often provides better control over the final substitution pattern, avoiding issues of regioselectivity that can sometimes affect direct fluorination. researchgate.net

Hydrazine-mediated Ring Closure with Fluorinated Dicarbonyl Compounds

The Knorr pyrazole synthesis, a classical method for forming pyrazole rings, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. olemiss.eduresearchgate.net To produce this compound, this method is adapted by using a fluorinated 1,3-dicarbonyl compound as the starting material.

The key precursor is a β-ketoester containing a fluorine atom at the α-position, such as ethyl 2-fluoroacetoacetate. The synthesis proceeds via the reaction of this fluorinated dicarbonyl compound with methylhydrazine. The reaction mechanism involves an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-ketoester, followed by an intramolecular condensation and dehydration to form the final heterocyclic ring. researchgate.net The choice of which nitrogen atom in methylhydrazine becomes the N1 of the pyrazole ring is crucial for regioselectivity.

Continuous Flow Synthesis Protocols for 4-Fluoropyrazole Derivatives

Modern synthetic chemistry has embraced continuous flow technology to enhance safety, efficiency, and scalability. mit.eduallfordrugs.com The synthesis of 4-fluoropyrazole derivatives has been successfully adapted to a single, telescoped two-step continuous flow process. nih.govnih.govtib.eu

In this setup, a diketone substrate dissolved in a solvent like acetonitrile is first made to react with elemental fluorine gas within a microchannel reactor. nih.gov This step produces the fluorinated dicarbonyl intermediate in situ. This stream is then immediately mixed with a solution of a hydrazine starting material in a subsequent liquid-liquid phase of the flow reactor. nih.govnih.gov The cyclization to form the 4-fluoropyrazole product occurs rapidly within the flow system. This method avoids the isolation of potentially unstable intermediates and allows for safe handling of fluorine gas. mit.edunih.gov

StepProcessReagentsReactor TypeKey AdvantageReference(s)
1 Direct FluorinationDiketone, Fluorine gas (diluted)Gas/Liquid Flow ReactorIn situ generation of fluorinated intermediate nih.gov
2 CyclizationFluorinated intermediate, HydrazineLiquid/Liquid Flow ReactorTelescoped reaction, avoids isolation nih.gov, nih.gov

Regioselective Synthesis of this compound and Analogs

Achieving the correct arrangement of substituents on the pyrazole ring—regioselectivity—is a critical challenge in synthesis. For this compound, this requires placing the fluorine atom specifically at C4 and ensuring the correct placement of the two distinct methyl groups on N1 and C3.

The cyclization route offers a high degree of regiochemical control. When reacting an unsymmetrical 1,3-dicarbonyl, such as ethyl 2-fluoroacetoacetate, with methylhydrazine, two isomeric pyrazole products are possible. The reaction conditions, particularly the solvent, can strongly influence the outcome. Studies have shown that using aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), significantly improves regioselectivity compared to protic solvents like ethanol. organic-chemistry.org The electronic effects of the substituents also play a key role; the initial nucleophilic attack by the hydrazine is often directed toward the more electrophilic carbonyl group, which can be influenced by the presence of the electron-withdrawing fluorine atom. researchgate.net

In contrast, while direct fluorination of 1,3-dimethyl-1H-pyrazol-5-ol is inherently regioselective for the C4 position due to the electronic activation of the ring, the synthesis of the initial pyrazole precursor must be controlled to ensure the correct N1 and C3 substitution. Therefore, a regioselective Knorr-type synthesis followed by fluorination, or a highly controlled cyclization with a fluorinated precursor, are the most viable strategies for obtaining the target compound as a single, well-defined isomer. researchgate.netorganic-chemistry.org

Structural and Spectroscopic Characterization of 4 Fluoro 1,3 Dimethyl 1h Pyrazol 5 Ol

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of chemical compounds. For 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol, ¹H, ¹³C, and ¹⁵N NMR would provide critical information about its electronic environment and connectivity.

The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to the methyl groups and the pyrazole (B372694) ring carbons. Based on data from analogous compounds like 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole mdpi.comresearchgate.net, we can predict the approximate chemical shifts.

The ¹H NMR spectrum would likely exhibit two singlets for the two methyl groups (N-CH₃ and C-CH₃). The chemical environment of these groups is distinct, leading to different resonance frequencies. The ¹³C NMR spectrum would show signals for the two methyl carbons, the three pyrazole ring carbons (C3, C4, and C5), and potentially the carbon of the hydroxyl group. The carbon attached to the fluorine atom (C4) would show a characteristic splitting pattern due to C-F coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
N-CH₃~3.8~37Based on 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole mdpi.comresearchgate.net
C-CH₃~2.2~14Based on 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole mdpi.comresearchgate.net
C3-~150Influenced by the adjacent methyl group.
C4-~130-140 (d, ¹JCF)Directly bonded to fluorine, expected to be a doublet with a large coupling constant.
C5-~130Influenced by the adjacent hydroxyl and N-methyl groups.

Note: These are predicted values and may vary based on the solvent and other experimental conditions. The notation 'd' indicates a doublet, and ¹JCF refers to the one-bond coupling between carbon and fluorine.

¹⁵N NMR spectroscopy is particularly useful for characterizing nitrogen-containing heterocycles like pyrazoles. The two nitrogen atoms in the pyrazole ring of this compound would have distinct chemical shifts due to their different bonding environments (one is a pyrrole-type nitrogen, and the other is a pyridine-type nitrogen).

Studies on similar pyrazole derivatives have shown that the chemical shifts of the nitrogen atoms are sensitive to substituent effects and intermolecular interactions, such as hydrogen bonding nih.govresearchgate.netmdpi.com. For 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the ¹⁵N chemical shifts were reported to be approximately -186.1 ppm for N-1 and -77.5 ppm for N-2 mdpi.comresearchgate.net. Similar values, with some variation due to the different substituents (F and OH instead of Cl and I), would be expected for the target compound.

Pyrazol-5-ones can exist in three tautomeric forms: the CH form, the OH form, and the NH form. For this compound, the presence of the N-methyl group precludes the NH tautomer. Therefore, an equilibrium between the OH-form (this compound) and the CH-form (4-fluoro-1,3-dimethyl-1,2-dihydro-pyrazol-5-one) is possible.

NMR spectroscopy is a key technique to study such tautomeric equilibria in solution nih.govresearchgate.netolemiss.edu. The chemical shifts of the protons and carbons would differ significantly between the two tautomers. For instance, the CH-form would exhibit a signal for a methine proton (CH) in the ¹H NMR spectrum, which would be absent in the OH-form. Similarly, the ¹³C chemical shift of the C5 carbon would be characteristic of a ketone in the CH-form, while it would be more typical of an enol in the OH-form. The solvent can have a significant impact on the position of this equilibrium.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound is publicly available, we can infer its solid-state structure from related compounds.

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding involving the hydroxyl group (O-H) as a donor and one of the nitrogen atoms or the fluorine atom as an acceptor researchgate.netnih.gov. This is a common feature in the crystal structures of pyrazol-5-ols nih.gov.

The bond lengths and angles within the pyrazole ring are expected to be consistent with those of other pyrazole derivatives. The C-F bond length will be a key parameter, typically around 1.35 Å in aromatic systems. The C-O bond of the hydroxyl group would be shorter than a typical single bond due to the influence of the aromatic ring.

Table 2: Predicted Crystallographic Parameters for this compound based on Analogous Structures

ParameterPredicted ValueReference Compound(s)
Bond Lengths (Å)
C-F~1.35General for fluorinated aromatics olemiss.edu
C-O (hydroxyl)~1.341-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol nih.gov
N-N~1.351-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one nih.gov
C-N~1.33-1.381-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one nih.gov
C-C (ring)~1.37-1.421-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one nih.gov
Bond Angles (°)
C-C-F~120Expected for sp² carbon
C-C-O~120Expected for sp² carbon
Intermolecular Interactions
Hydrogen BondingO-H···N1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol nih.gov

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the fields of pharmaceuticals and materials science. While specific studies on the polymorphism of this compound are not extensively documented, the crystal engineering principles of related pyrazole derivatives offer valuable insights.

The crystal packing of pyrazole derivatives is often governed by a network of intermolecular interactions. nih.gov For instance, in the crystal structure of 1,3-dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol, intermolecular N-H···O and C-H···O hydrogen bonds are crucial in linking molecules to form a two-dimensional network. nih.gov The presence of fluorine atoms, as in the case of this compound, can introduce additional non-covalent interactions, such as C-H···F contacts, which can influence the crystal packing and potentially lead to the formation of different polymorphic forms. researchgate.net

Table 1: Crystallographic Data for a Related Pyrazole Derivative

ParameterValue for 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol nih.gov
Molecular FormulaC11H12N2OS
Molecular Weight (g/mol)220.30
Crystal SystemOrthorhombic
Space GroupP21/c
Dihedral Angle (Pyrazole ring to Phenyl ring)85.40 (8)°

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a pyrazole derivative provides a unique fingerprint, with characteristic absorption bands corresponding to the vibrations of its specific bonds. rsc.org

For pyrazole derivatives, several key vibrational modes can be identified. The C=N stretching vibration is typically observed in the region of 1460-1577 cm⁻¹. mdpi.comresearchgate.net The C-C stretching vibrations within the aromatic ring usually appear in the range of 1390-1620 cm⁻¹. researchgate.net The C-H stretching vibrations of the methyl groups and the pyrazole ring are generally found between 2800 and 3100 cm⁻¹. mdpi.com The presence of a hydroxyl group (-OH) in this compound would be indicated by a broad absorption band in the region of 3400-3600 cm⁻¹. mdpi.com The C-F stretching vibration, a key feature for this compound, is expected to appear in the range of 1000-1400 cm⁻¹.

The table below summarizes the characteristic IR absorption frequencies for functional groups typically found in pyrazole derivatives.

Table 2: Characteristic IR Absorption Frequencies for Pyrazole Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
O-HStretching3400-3600 (broad) mdpi.com
C-H (Aromatic/Heteroaromatic)Stretching3000-3100 researchgate.net
C-H (Aliphatic)Stretching2850-2960
C=NStretching1460-1577 mdpi.comresearchgate.net
C=C (Aromatic)Stretching1390-1620 researchgate.net
C-FStretching1000-1400 mdpi.com

Electronic Spectroscopy (UV-Vis) for Tautomeric Shift Monitoring

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying tautomerism in pyrazolone (B3327878) systems. chemicalpapers.comresearchgate.net Pyrazol-5-ones can exist in different tautomeric forms, such as the OH-form, NH-form, and CH-form, and the equilibrium between these forms can be influenced by factors like the solvent and the nature of substituents. researchgate.net

The different tautomers of a pyrazole derivative will exhibit distinct UV-Vis absorption spectra due to differences in their electronic structures. chemicalpapers.com For example, a detailed study on 1-phenyl-3-substituted-pyrazol-5-ones showed that the position and intensity of the absorption bands in the UV-Vis spectrum are sensitive to the tautomeric form present in solution. researchgate.net By comparing the experimental spectra with theoretical calculations, it is possible to identify the predominant tautomer under specific conditions. chemicalpapers.com

For this compound, the equilibrium between the keto and enol forms can be monitored by observing changes in the UV-Vis spectrum in different solvents. The introduction of a fluorine atom at the 4-position is expected to influence the electronic distribution within the pyrazole ring and thus affect the tautomeric equilibrium. nih.gov

Table 3: Tautomeric Forms of Pyrazol-5-ones

Tautomeric FormGeneral StructureKey Feature
OH-form (enol)C=C-OHAromatic pyrazole ring with a hydroxyl group
NH-form (keto)C=O and N-HPyrazolone ring with a carbonyl group and an N-H bond
CH-form (keto)C=O and C-HPyrazolone ring with a carbonyl group and a methylene (B1212753) group

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation pattern. The electron-impact (EI) mass spectra of pyrazole derivatives have been studied to understand their behavior upon ionization. rsc.org

A common fragmentation pathway for pyrazoles involves the cleavage of the nitrogen-nitrogen bond. rsc.org The specific fragmentation pattern is highly dependent on the nature and position of the substituents on the pyrazole ring. openresearchlibrary.org For instance, the presence of methyl groups, as in this compound, can influence the fragmentation pathways. researchgate.net General fragmentation processes for pyrazoles include the expulsion of a hydrogen cyanide (HCN) molecule from the molecular ion or the [M-H]⁺ ion, and the loss of a nitrogen molecule (N₂) from the [M-H]⁺ ion. openresearchlibrary.org

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The subsequent fragmentation would likely involve the loss of small molecules such as CO, N₂, and fragments containing the fluorine and methyl groups. Analysis of these fragment ions would provide valuable information for confirming the structure of the compound.

Table 4: Common Mass Spectral Fragments for Pyrazole Derivatives

Fragmentation ProcessNeutral LossResulting IonReference
HCN ExpulsionHCN[M-HCN]⁺ or [M-H-HCN]⁺ openresearchlibrary.org
Nitrogen LossN₂[M-H-N₂]⁺ openresearchlibrary.org
N-N Bond Cleavage-Various fragment ions rsc.org

Theoretical and Computational Investigations of 4 Fluoro 1,3 Dimethyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations (DFT) for Molecular Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the lowest energy state of the molecule, which corresponds to the most probable structure. For pyrazole (B372694) derivatives, methods like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G++(d,p) are commonly employed to predict geometric parameters with high accuracy. nih.govresearchgate.net

The optimization of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol would yield precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the fluorine atom and methyl groups on the pyrazole ring. For instance, calculations on similar pyrazole structures have determined C=N bond lengths to be approximately 1.299 Å. nih.gov The planarity of the pyrazole ring is another key aspect investigated, with studies on related compounds like 5-chloromethyl-1,3-dimethyl-1H-pyrazole showing the ring to be nearly planar. nih.gov

Parameter Predicted Value
N1-N2 Bond Length 1.35 Å
N2-C3 Bond Length 1.33 Å
C3-C4 Bond Length 1.39 Å
C4-C5 Bond Length 1.37 Å
C5-N1 Bond Length 1.34 Å
N1-N2-C3 Angle 112.0°
N2-C3-C4 Angle 105.0°
C3-C4-C5 Angle 107.0°
C4-C5-N1 Angle 106.0°

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 2: Illustrative Frontier Orbital Energies (Note: Values are examples based on related pyrazole compounds.)

Property Energy (eV)
HOMO Energy -6.5 eV
LUMO Energy -2.1 eV

Prediction of Global Reactivity Descriptors

Key descriptors include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher tendency to undergo chemical change.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These parameters are invaluable for comparing the reactivity of different molecules and predicting how a molecule like this compound will behave in a chemical environment. nih.govresearchgate.net

Table 3: Global Reactivity Descriptors and Their Formulas

Descriptor Formula Description
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Tendency to attract electrons.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Escaping tendency of electrons.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to charge transfer.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness.

Computational Studies on Tautomeric Equilibria and Solvent Effects

Pyrazol-5-ols, like the target compound, are known to exist in equilibrium with their tautomeric forms: the NH-pyrazolone and CH-pyrazolone forms. researchgate.net The relative stability of these tautomers is a critical aspect of their chemistry and can be significantly influenced by their environment.

Computational studies are essential for investigating these tautomeric equilibria. researchgate.netdntb.gov.ua By calculating the relative energies of each tautomer in the gas phase and in various solvents, researchers can predict the predominant form under different conditions. Solvation effects are often modeled using continuum models (like the Polarizable Continuum Model, PCM) or by explicitly including solvent molecules to account for specific interactions like hydrogen bonding. researchgate.netrsc.org Studies on similar pyrazolones have shown that substituents and solvent polarity can shift the equilibrium, with the CH tautomer often being the least stable. researchgate.net For some systems, the OH form is favored in nonpolar solvents, while polar solvents can stabilize the NH or zwitterionic forms.

Table 4: Hypothetical Relative Stabilities of Tautomers in Different Media (Note: This table illustrates the expected trends in tautomeric stability.)

Tautomer Form Relative Energy in Gas Phase (kcal/mol) Relative Energy in Water (kcal/mol)
OH-form (Pyrazol-5-ol) 0.0 (Reference) 0.0 (Reference)
NH-form (Pyrazolone) +2.5 -1.0

Mechanistic Investigations of Reaction Pathways through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The calculation of activation energies (the energy barrier of the transition state) allows for the prediction of reaction rates and the determination of the most favorable reaction pathway. mdpi.com

For a compound like this compound, computational modeling could be used to investigate various transformations. For example, it could be used to study its synthesis or its participation in reactions like electrophilic substitution or cycloadditions. nih.gov Computational studies on the Diels-Alder reactivity of a related fluorinated pyrazole, for instance, have calculated the Gibbs free energies of activation to understand its reaction kinetics. mit.edu Such investigations provide a step-by-step, atomistic view of how chemical bonds are broken and formed.

Crystal Structure Prediction and Lattice Energy Calculations

While experimental techniques like X-ray diffraction provide definitive crystal structures, computational methods can predict the most likely crystal packing arrangements before a compound is crystallized. nih.govresearchgate.net This process, known as crystal structure prediction, involves generating a vast number of plausible crystal structures and then ranking them based on their calculated lattice energy. The structure with the lowest lattice energy is predicted to be the most stable and thus the most likely to be observed experimentally.

For this compound, these calculations would consider the various intermolecular forces that govern crystal packing, such as hydrogen bonding (involving the -OH group) and π–π stacking between the pyrazole rings. nih.gov Analysis of related structures, like 4-fluoro-1H-pyrazole, shows that hydrogen bonding plays a dominant role, forming one-dimensional chains in the crystal. nih.govresearchgate.net Lattice energy calculations provide fundamental insight into the stability and polymorphism of the solid state.

Reactivity and Derivatization Studies of 4 Fluoro 1,3 Dimethyl 1h Pyrazol 5 Ol

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group at the 5-position of the pyrazole (B372694) ring is a key site for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.

Alkylation to Form 5-Alkoxy-1,3-dimethyl-1H-pyrazole Derivatives

The hydroxyl group of pyrazol-5-ol derivatives can be readily alkylated to form the corresponding 5-alkoxy ethers. This transformation is typically achieved by treating the pyrazol-5-ol with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic pyrazolate anion, which then attacks the alkylating agent.

For instance, the reaction of a generic 1,3-disubstituted-1H-pyrazol-5-ol with an alkyl halide (R-X) in the presence of a base like potassium carbonate or sodium hydride would be expected to yield the corresponding 5-alkoxy-1,3-disubstituted-1H-pyrazole. The choice of solvent can influence the regioselectivity of alkylation in pyrazole systems, with fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) sometimes favoring the formation of specific isomers. conicet.gov.ar

Table 1: Representative Alkylation Reactions of Pyrazol-5-ol Analogs

Pyrazol-5-ol AnalogAlkylating AgentBaseSolventProduct
1,3-diphenyl-1H-pyrazol-5-olMethyl iodideK₂CO₃Acetone5-methoxy-1,3-diphenyl-1H-pyrazole
1-methyl-3-phenyl-1H-pyrazol-5-olEthyl bromideNaHTHF5-ethoxy-1-methyl-3-phenyl-1H-pyrazole

Carboxylation and Acylation Reactions

The hydroxyl group of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol can also undergo carboxylation and acylation reactions. Acylation is typically performed using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. These reactions lead to the formation of 5-acyloxy-1,3-dimethyl-1H-pyrazole derivatives.

Functionalization at the 4-Position of the Pyrazole Ring

The C4-position of the pyrazole ring is another key site for chemical modification, particularly through electrophilic substitution reactions.

Electrophilic Aromatic Substitution Potentials

The pyrazole ring is considered an electron-rich heteroaromatic system and is generally susceptible to electrophilic aromatic substitution. The C4-position is typically the most reactive site for such substitutions. nih.govimperial.ac.uk However, the presence of a fluorine atom at this position in this compound significantly alters its reactivity profile. Fluorine is a deactivating group for electrophilic aromatic substitution, meaning it reduces the reactivity of the aromatic ring towards electrophiles. Therefore, direct electrophilic substitution at the 4-position would not be a viable strategy for further functionalization. Instead, the fluorine atom itself could potentially act as a leaving group in nucleophilic aromatic substitution reactions under specific conditions, although this is generally less common for fluorine compared to heavier halogens.

Strategies for Introducing Aryl/Alkyl Substituents

Given that the 4-position is already occupied by a fluorine atom, strategies for introducing aryl or alkyl substituents at this position would likely involve a two-step process: removal of the fluorine and subsequent introduction of the new group. One potential, though challenging, approach could be a nucleophilic aromatic substitution (SNAAr) reaction, where a strong nucleophile displaces the fluoride (B91410) ion. However, such reactions on electron-rich pyrazole rings are not common.

A more plausible strategy would involve the synthesis of a 4-unsubstituted or 4-halo (Br, I) analog of 1,3-dimethyl-1H-pyrazol-5-ol, followed by a cross-coupling reaction. For instance, a 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol derivative could undergo Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions with appropriate organoboron or organotin reagents to introduce a wide range of aryl and alkyl groups at the 4-position.

Table 2: Potential Cross-Coupling Reactions for Functionalization at the 4-Position of Pyrazole Analogs

Pyrazole SubstrateCoupling PartnerCatalystReaction TypeProduct
4-bromo-1,3-diphenyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Suzuki Coupling1,3,4-triphenyl-1H-pyrazole
4-iodo-1-methyl-3-phenyl-1H-pyrazoleTributyl(vinyl)stannanePdCl₂(PPh₃)₂Stille Coupling1-methyl-3-phenyl-4-vinyl-1H-pyrazole

Multicomponent Reactions Incorporating this compound Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Pyrazole derivatives are frequently utilized as building blocks in MCRs. nih.gov

While specific MCRs involving this compound have not been reported, its structural features suggest potential applications. For example, the active methylene (B1212753) group that can be generated at the 4-position of the corresponding pyrazolone (B3327878) tautomer could participate in Knoevenagel-type condensations, a common feature in many MCRs.

One can envision a one-pot reaction where this compound (in its pyrazolone form) reacts with an aldehyde and a source of cyanide (e.g., potassium cyanide) and an amine in a Strecker-type reaction, or with an aldehyde and another active methylene compound in a Hantzsch-like synthesis of dihydropyridines. The fluorine substituent would likely influence the reactivity and could potentially be retained in the final product, offering a route to complex fluorinated heterocyclic systems. A study on a four-component reaction to synthesize monofluorinated spiro-pyrazole-pyridine derivatives utilized ethyl 2-fluoroacetoacetate, showcasing the incorporation of a fluorine atom in a multicomponent setup. thieme-connect.de

Synthesis of Polyfunctionalized Pyrazole Scaffolds

The this compound core is a valuable starting point for creating diverse polyfunctionalized pyrazole derivatives. Its structure allows for modifications at several positions, leading to compounds with tailored properties.

One common strategy involves the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C4 position of pyrazole rings, a key step in building more complex structures. For instance, the cyclization-formylation of hydrazones using a Vilsmeier reagent is a known method to produce 4-formylpyrazoles. mdpi.com Similarly, derivatization can be achieved through reactions like the Fries rearrangement. In an analogous synthesis, 1,3-dimethyl-1H-pyrazol-5-ol can be esterified and then rearranged to yield 4-aroylpyrazoles, demonstrating the reactivity of the C4 position towards functionalization. mdpi.com

Another approach to polyfunctionalized pyrazoles involves multicomponent reactions. These reactions efficiently combine three or more reactants in a single step to create complex molecules. For example, pyrano[2,3-c]pyrazoles can be synthesized via a one-pot, four-component reaction involving a pyrazolone derivative, an aldehyde, malononitrile, and a hydrazine (B178648). researchgate.net This highlights the potential of using this compound as the pyrazolone component in such reactions to generate highly substituted, fluorinated heterocyclic systems.

Furthermore, the synthesis of tetra-substituted phenylaminopyrazoles has been achieved through a one-pot condensation of active methylene reagents, phenylisothiocyanate, and a substituted hydrazine. nih.gov This demonstrates a pathway where the pyrazole ring is constructed with multiple, distinct functional groups simultaneously.

The table below summarizes representative transformations for creating polyfunctionalized pyrazoles from pyrazolone precursors.

Starting Material TypeReagentsProduct TypeReference
1,3-Diketone & HydrazineVilsmeier-Haack Reagent (POCl₃/DMF)4-Formylpyrazole mdpi.com
Pyrazol-5-ol & Carboxylic AcidCoupling Agent, then Fries Rearrangement4-Aroylpyrazole mdpi.com
Pyrazolone, Aldehyde, Malononitrile, HydrazineBasic or Acidic CatalystPyrano[2,3-c]pyrazole researchgate.netmdpi.com
Active Methylene, Isothiocyanate, HydrazineBase, then Alkyl HalideTetra-substituted Aminopyrazole nih.gov

Cycloaddition Reactions with Nitrilimine Derivatives

The [3+2] cycloaddition reaction involving nitrilimines as 1,3-dipoles is a powerful tool for constructing five-membered heterocyclic rings, particularly pyrazoles and pyrazolines. nih.gov Nitrilimines, typically generated in situ from hydrazonoyl halides, react with various dipolarophiles (e.g., alkenes, alkynes) in a highly regioselective manner. nih.govnih.gov

While direct cycloaddition with the endocyclic C4=C5 bond of this compound is not typical, its derivatives can serve as effective dipolarophiles. For instance, if the pyrazole is functionalized with an alkene at the C4 position, it can readily participate in cycloaddition. A more direct pathway involves the reaction of the pyrazol-5-ol, which exists in tautomeric equilibrium with its keto form (a pyrazol-5-one), with nitrilimines. The enolate form of the pyrazolone can act as a nucleophile.

Research has shown that nitrilimines react efficiently with enaminones in an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) to produce fully substituted pyrazoles. nih.gov This reaction proceeds with high regioselectivity. Given the structural similarity between enaminones and the enol tautomer of pyrazol-5-ols, a similar reaction pathway is plausible for this compound. The reaction would likely proceed via nucleophilic attack from the C4 position of the pyrazole onto the nitrilimine, followed by cyclization and elimination to yield a C4-functionalized pyrazole derivative.

Studies on the cycloaddition of nitrilimines with chalcones (enones) lead to 5-acyl-pyrazolines, which can be subsequently oxidized to the corresponding pyrazoles. nih.govnih.gov This further supports the feasibility of using carbonyl-containing compounds and their analogs as substrates in these cycloadditions.

The general scheme for such a reaction is outlined below:

Dipole (Precursor)DipolarophileConditionsProductReference
Hydrazonoyl HalideEnaminoneBase (e.g., K₂CO₃), Heat1,3,4,5-Tetrasubstituted Pyrazole nih.gov
Hydrazonoyl HalideChalconeBase (e.g., Et₃N)5-Acyl-pyrazoline nih.govnih.gov
Hydrazonoyl HalideThioauroneBase (e.g., Et₃N)Spiro-2-Pyrazoline mdpi.com

Regioselective Methylation Studies (N-, O-, C-Methylation)

The alkylation of pyrazol-5-ols is complicated by the existence of multiple tautomeric forms and several potential nucleophilic sites (two nitrogen atoms, the exocyclic oxygen, and the C4 carbon). The regioselectivity of the reaction is highly dependent on factors such as the solvent, the base used for deprotonation, and the nature of the alkylating agent.

For this compound, the N1 position is already substituted with a methyl group. Therefore, methylation can potentially occur at the N2 nitrogen, the O5 oxygen, or the C4 carbon.

N-Methylation: Alkylation at the N2 position would lead to a pyrazolium (B1228807) salt. This is often favored under neutral or slightly acidic conditions or with "hard" alkylating agents like dimethyl sulfate.

O-Methylation: Alkylation at the exocyclic oxygen atom yields a 5-methoxypyrazole derivative. This outcome is typically favored by using a "soft" base (e.g., silver carbonate) or under conditions that promote the formation of the pyrazolate anion in aprotic solvents.

C-Methylation: Alkylation at the C4 carbon results in a pyrazol-5-one derivative where the C4 position is disubstituted. This pathway is generally favored when using strong bases in aprotic solvents, which generates a significant concentration of the C4-carbanion (enolate).

While specific methylation studies on this compound are not widely documented, research on analogous pyrazole systems provides insight. For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aldehydes in magnetized distilled water leads to C4-alkylation, forming 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating the nucleophilicity of the C4 position.

The table below illustrates the potential outcomes of methylation on a generic N1-substituted pyrazol-5-ol.

Site of MethylationProduct StructureFavored Conditions
N-Methylation (at N2)Pyrazolium SaltHard alkylating agents (e.g., (CH₃)₂SO₄)
O-Methylation (at O5)5-MethoxypyrazoleSoft bases (e.g., Ag₂CO₃), aprotic solvents
C-Methylation (at C4)4-Methyl-pyrazol-5-oneStrong bases (e.g., NaH, LDA), aprotic solvents

Reactions Leading to Fused Pyrazole Heterocycles

The pyrazole ring can be annulated with other heterocyclic systems to create fused bicyclic and polycyclic structures, which are of significant interest in drug discovery.

The synthesis of pyrazolo nih.govmdpi.comdiazepine systems typically involves the cyclization of appropriately substituted pyrazole precursors. A common strategy requires a pyrazole with vicinal amino and carbonyl (or related) functionalities. For example, the cyclization of 4,5-diaminopyrazoles with α,β-unsaturated ketones can lead to the formation of pyrazolo[4,3-b] nih.govmdpi.comdiazepine derivatives. researchgate.net

To utilize this compound for this purpose, a synthetic sequence would be required to introduce the necessary functional groups. A plausible route involves:

Nitration at the C4 position.

Reduction of the nitro group to an amino group, yielding a 4-amino-pyrazol-5-ol.

Reaction of the C5-hydroxyl group to introduce a second amino group or a precursor.

Cyclization with a suitable two-carbon synthon to form the seven-membered diazepinone ring.

The fusion of a chromenone ring to a pyrazole core results in chromeno[2,3-c]pyrazol-4(1H)-one systems. An efficient modern method for this synthesis involves an intramolecular cross-dehydrogenative coupling C-H bond annulation. nih.govnih.gov This reaction typically starts from a 5-(aryloxy)-1H-pyrazole-4-carbaldehyde. nih.gov

To prepare this precursor from this compound, the following synthetic steps could be envisioned:

O-Arylation: A nucleophilic aromatic substitution or a copper/palladium-catalyzed coupling reaction to replace the C5-hydroxyl group with an aryloxy group. The fluorine at C4 would be displaced in this step.

Formylation: Introduction of a formyl group at the C4 position, likely via a Vilsmeier-Haack or a similar formylation reaction.

Once the 5-(aryloxy)-1H-pyrazole-4-carbaldehyde intermediate is formed, it can undergo intramolecular cyclization. This has been achieved using ionic liquids as promoters and tert-butyl hydroperoxide (TBHP) as an oxidant, providing a green and efficient metal-free approach. nih.govnih.gov

PrecursorReagents for CyclizationProductReference
5-(Aryloxy)-1H-pyrazole-4-carbaldehydeIonic Liquid, TBHP, H₂OChromeno[2,3-c]pyrazol-4(1H)-one nih.govnih.gov

The synthesis of fused imidazo[4,5-b]pyridine systems attached to a pyrazole ring is a complex endeavor. However, the synthesis of imidazo[4,5-c]pyrazoles, a related isomer, is well-established and typically starts from 4,5-diaminopyrazole derivatives. researchgate.net These precursors can be cyclized with various one-carbon synthons like formic acid or orthoesters to form the imidazole (B134444) ring. researchgate.netbohrium.com

A potential pathway from this compound to a fused imidazopyridine would first require its conversion into a 4,5-diaminopyrazole intermediate. This is a challenging transformation that would involve:

Nitration at the C4 position.

Conversion of the C5-hydroxyl group into an amino group (e.g., via a nitroso intermediate or other functional group interconversion).

Reduction of both the C4-nitro and the C5-precursor to yield the 4,5-diaminopyrazole.

Once the 4,5-diaminopyrazole is obtained, cyclization with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or other electrophiles can lead to the formation of fused imidazole rings, which could then be further elaborated into the target pyridine system. mdpi.com A different strategy involves the conversion of oxadiazolo[3,4-b]pyrazines into imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence, showcasing an alternative route to this specific fused system. nih.gov

Advanced Applications in Materials and Supramolecular Chemistry

Role as a Synthetic Building Block for Complex Molecules

Fluorinated pyrazoles like 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol are versatile synthetic building blocks for creating more complex molecules. nih.gov The pyrazole (B372694) core is a common scaffold in multicomponent reactions, which are efficient methods for synthesizing complex organic molecules with high selectivity. nih.gov The presence of both the reactive pyrazole ring and a fluorine atom allows for a wide range of chemical modifications.

Synthetic strategies often involve the late-stage fluorination of a pyrazole precursor. mdpi.com For instance, 1H-pyrazoles can be fluorinated using electrophilic fluorinating agents like Selectfluor® to produce 4-fluoro-1H-pyrazoles. mdpi.com Another common route involves the condensation of a 1,3-diketone with hydrazine (B178648). mdpi.com

Once formed, the fluorinated pyrazole scaffold can undergo further transformations. For example, pyrazol-5-ol derivatives can participate in reactions like the Fries rearrangement to form 4-aroylpyrazoles. The reactivity of the ring system also allows for the synthesis of related compounds such as 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid and 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride (B91410), expanding its utility as a versatile intermediate in organic synthesis.

Coordination Chemistry Applications as Ligands

The field of coordination chemistry extensively utilizes pyrazole derivatives due to their ability to form stable complexes with a variety of metal ions. researchgate.netnih.gov The nitrogen atoms of the pyrazole ring act as excellent donors, enabling these molecules to function as effective ligands. researchgate.net This capacity is crucial for constructing advanced materials with specific magnetic and electronic properties. nih.gov

Pyrazole derivatives are well-established ligands for synthesizing coordination compounds. researchgate.net They can coordinate to metal ions in various modes, acting as neutral monodentate ligands or as anionic bidentate chelators, particularly in their pyrazolate form. researchgate.net The 5-pyrazolone structure, in particular, is a versatile ligand for many metal ions. researchgate.net

Flexible pyrazole-based ligands have been used in solvothermal reactions with late transition metal ions like Zn(II), Co(II), Cd(II), and Cu(II) to create robust coordination polymers. nih.gov For instance, pyrazole-acetamide ligands have been used to synthesize mononuclear complexes with Cd(II) and Cu(II), where the coordination sphere is completed by anions or solvent molecules. nih.gov These studies demonstrate the reliability of the pyrazole scaffold in forming predictable and stable metal-organic assemblies. nih.gov

A sophisticated application of pyrazole ligands is in the design of multi-spin molecular systems, where the ligand mediates magnetic interactions between transition metal ions. mdpi.comresearchgate.net By incorporating paramagnetic centers into the ligand itself, it is possible to create heterospin complexes with predictable magnetic properties.

Magnetic Coupling in Pyrazole-Radical Metal Complexes
Metal IonComplex StructureMagnetic Coupling (JM-ON)
Mn(II)Dimer-84.1 ± 1.5 cm⁻¹ (Antiferromagnetic)
Co(II)Dimer-134.3 ± 2.6 cm⁻¹ (Antiferromagnetic)
Ni(II)Dimer-276.2 ± 2.1 cm⁻¹ (Antiferromagnetic)
Cu(II)Chain-PolymerAntiferromagnetic

Supramolecular Assembly and Hydrogen Bonding Networks in Solid State

The ability of pyrazole derivatives to form predictable hydrogen bonds is key to their use in crystal engineering and supramolecular chemistry. rsc.org The pyrazole ring contains both a hydrogen-bond donor (the N-H group, or in the case of the enol form of pyrazol-5-ol, the O-H group) and a hydrogen-bond acceptor (the sp²-hybridized nitrogen atom), allowing for the formation of robust intermolecular connections. nih.gov

Investigation of Photophysical Properties in Derived Systems

While the basic pyrazole ring is not fluorescent, appropriate substitutions can transform it into a highly emissive scaffold. rsc.org This has led to extensive research into pyrazole derivatives for applications in optoelectronics and as fluorescent sensors. pjoes.comdntb.gov.ua The synthetic versatility of the pyrazole core allows for fine-tuning of its photophysical properties, such as absorption and emission wavelengths, quantum yields, and Stokes shifts. rsc.org

Pyrazole derivatives are promising candidates for fluorescent probes and optoelectronic materials due to their excellent photophysical properties, including high fluorescence quantum yields and blue light emission. nih.govmdpi.com The design of these molecules often involves creating a donor-acceptor (D-A) system within the molecule to facilitate intramolecular charge transfer (ICT), which is a key mechanism for fluorescence. nih.gov

For instance, pyrazole-porphyrin conjugates have been developed as fluorescent probes for the detection of metal ions like Zn(II), Cd(II), and Hg(II). acs.org The interaction with the target ion alters the electronic structure of the probe, leading to a measurable change in its fluorescence emission. acs.orgresearchgate.net Similarly, pyrazole-based boron complexes have been synthesized that exhibit large Stokes shifts, a desirable property for optical probes, which is attributed to ICT from the electron-rich pyrazolate moiety to the electron-deficient boron center. nih.gov The investigation of these systems often involves both experimental spectroscopy and computational studies, such as Density Functional Theory (DFT), to understand the relationship between molecular structure and photophysical behavior, including the analysis of HOMO-LUMO energy levels. pjoes.com

Precursor in Non-Biomedical Chemical Transformations

The chemical versatility of the pyrazole scaffold, enhanced by strategic fluorination, makes this compound a valuable precursor for a variety of non-biomedical chemical transformations. Its potential applications span across the synthesis of agrochemicals, dyes, and functional polymers, leveraging the reactivity of the pyrazole core and its substituents.

The transformation of pyrazole derivatives into high-value chemical entities is a well-established field. For instance, pyrazoles are known to be key building blocks in the synthesis of various agrochemicals, including fungicides and herbicides. nih.gov Notably, compounds such as 5-fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbonyl halides are recognized as crucial intermediates in the manufacturing of agents for plant protection. google.com This highlights the industrial relevance of fluorinated pyrazoles as precursors to complex, commercially significant molecules. The synthetic accessibility of derivatives from the parent pyrazole allows for the generation of diverse compound libraries for screening and optimization of biological or material properties.

In the realm of materials, pyrazole derivatives are instrumental in the creation of dyes. Azo dyes incorporating pyrazole and pyrazolone (B3327878) scaffolds have been synthesized and are noted for their potential in the pharmaceutical sector as well as their coloring properties. nih.gov The general synthesis of such dyes often involves the diazotization of an aromatic amine followed by a coupling reaction with a pyrazole-containing component. nih.gov For example, 4-arylazo-5-aminopyrazoles are versatile compounds used in the creation of disperse dyes. nih.gov The chromophoric properties of the resulting azo compounds are influenced by the electronic nature of the substituents on the pyrazole ring, suggesting that the fluoro and hydroxyl groups of this compound could be exploited to tune the color and performance of novel dyes.

Furthermore, the principles of supramolecular chemistry, which govern the self-assembly of molecules through non-covalent interactions, are highly relevant to pyrazole derivatives. The hydrogen bonding capabilities of the pyrazole ring, particularly the N-H group in unsubstituted pyrazoles, lead to the formation of well-defined supramolecular motifs such as dimers, trimers, and one-dimensional chains. nih.govnih.gov In the case of this compound, the hydroxyl group provides an additional site for hydrogen bonding, which could be exploited in the design of complex, self-assembled materials and in crystal engineering. The study of 4-fluoro-1H-pyrazole has shown that it forms one-dimensional chains in the solid state through intermolecular hydrogen bonding. nih.govnih.gov This precedent suggests that this compound could also form predictable and robust supramolecular structures.

The potential for this compound to act as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs) is another significant area of interest. Pyrazolate-based ligands are known to form stable and porous MOFs with applications in gas storage and catalysis. rsc.orgnih.gov The coordination of metal ions to the nitrogen atoms of the pyrazole ring can lead to the formation of extended, three-dimensional networks. The substituents on the pyrazole ring play a crucial role in dictating the final structure and properties of the MOF.

The following table summarizes the potential non-biomedical transformations and applications of pyrazole derivatives, inferring the prospective uses of this compound.

Application Area Precursor Role of Pyrazole Derivative Resulting Product/Material Relevant Findings for Analogs
Agrochemicals Intermediate in multi-step synthesisFungicides, Herbicides5-Fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbonyl halides are key intermediates for plant protection agents. google.com
Dyes Coupling component in azo dye synthesisAzo Disperse Dyes4-Arylazo-5-aminopyrazoles are used to produce a range of colored dyes for textiles. nih.gov
Supramolecular Chemistry Building block for self-assemblyHydrogen-bonded Networks, Liquid CrystalsUnsubstituted and 4-halo-1H-pyrazoles form predictable hydrogen-bonded chains and other motifs. nih.govnih.gov
Materials Science Ligand for metal coordinationMetal-Organic Frameworks (MOFs), Coordination PolymersPyrazolate ligands are used to construct stable and porous MOFs for various applications. rsc.orgnih.gov

Future Research Directions and Emerging Paradigms for 4 Fluoro 1,3 Dimethyl 1h Pyrazol 5 Ol

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has a rich history, but the future demands a shift towards more environmentally benign and efficient methodologies. nih.govresearchgate.net For 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol, future research will likely focus on moving beyond traditional condensation reactions, which often involve hazardous reagents and generate significant waste.

Key areas for development include:

Green Chemistry Approaches: The use of green solvents, renewable starting materials, and energy-efficient reaction conditions will be paramount. nih.gov Research into catalyst-free condensation reactions or the use of recyclable catalysts, such as nano-ZnO or taurine, could offer sustainable alternatives. mdpi.commdpi.com

Flow Chemistry: Continuous flow synthesis presents a safer and more scalable method for producing pyrazole derivatives. mdpi.comnih.gov This approach allows for precise control over reaction parameters, potentially improving yields and purity while minimizing the handling of hazardous intermediates. nih.gov A multistep flow system could be designed for the synthesis of this compound, starting from readily available anilines and incorporating in-situ formation of reactive intermediates. nih.gov

Multicomponent Reactions (MCRs): MCRs offer an atom-economical and efficient way to construct complex molecules in a single step. mdpi.com Future synthetic strategies could involve the development of novel MCRs that incorporate the fluoro, dimethyl, and hydroxyl functionalities onto the pyrazole core in a one-pot procedure. Iron-catalyzed multicomponent synthesis using biomass-derived alcohols as a primary feedstock is a promising sustainable approach. rsc.orgresearchgate.netrsc.org

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesKey Research Focus
Green Chemistry Reduced environmental impact, increased safety. nih.govDevelopment of recyclable catalysts and use of benign solvents. mdpi.commdpi.com
Flow Chemistry Enhanced safety, scalability, and process control. mdpi.comnih.govOptimization of reactor design and reaction conditions for continuous production. nih.gov
Multicomponent Reactions High atom economy, operational simplicity, and diversity of products. mdpi.comDesign of novel MCRs for the specific target compound. rsc.orgrsc.org

Exploration of Under-Investigated Reaction Pathways

The reactivity of the pyrazole ring is well-documented, but the interplay of the fluoro, dimethyl, and hydroxyl substituents in this compound could lead to unique chemical behavior. Future research should aim to explore reaction pathways that have been less scrutinized for this class of compounds.

Potential areas of investigation include:

Electrophilic and Nucleophilic Aromatic Substitution: While the pyrazole ring can undergo substitution reactions, the directing effects of the existing substituents, particularly the fluorine atom, need to be systematically studied. globalresearchonline.net

Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, and the specific substitution pattern of this compound may influence its reactivity and selectivity in these transformations.

Late-Stage Functionalization: Developing methods for the late-stage introduction of the fluorine atom or other functional groups onto a pre-formed 1,3-dimethyl-1H-pyrazol-5-ol scaffold would provide a powerful tool for generating a library of analogues for further study. mit.edu

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

To gain a deeper understanding of the synthesis and reactivity of this compound, the application of advanced spectroscopic techniques for real-time monitoring is crucial.

In-line FT-IR Spectroscopy: This technique can be used to monitor the progress of a chemical reaction in real-time, providing valuable kinetic and mechanistic data. rsc.org For the synthesis of this compound, in-line FT-IR could be used to identify reaction intermediates and optimize reaction conditions. rsc.org

NMR Spectroscopy: Both 1D and 2D NMR techniques are indispensable for the structural elucidation of the final product and any intermediates. researchgate.net Advanced NMR experiments can also be employed to study dynamic processes, such as tautomerism, which is a known feature of pyrazole compounds. nih.gov

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is essential for confirming the elemental composition of the synthesized compound. mdpi.com

The following table summarizes the application of these techniques:

Spectroscopic TechniqueApplicationExpected Insights
In-line FT-IR Real-time reaction monitoring. rsc.orgKinetic data, identification of intermediates, and optimization of reaction parameters. rsc.org
NMR Spectroscopy Structural elucidation and study of dynamic processes. researchgate.netConfirmation of chemical structure and investigation of tautomeric equilibria. researchgate.netnih.gov
Mass Spectrometry Determination of molecular weight and elemental composition. mdpi.comUnambiguous confirmation of the synthesized compound's identity. mdpi.com

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. For this compound, these computational tools can accelerate discovery and deepen our understanding.

Predictive Modeling: ML algorithms can be trained on existing data for pyrazole derivatives to predict the properties, reactivity, and potential biological activity of this compound. eurasianjournals.com

Reaction Optimization: AI-powered platforms can be used to design and optimize synthetic routes, suggesting novel reaction conditions and predicting potential side products. mdpi.com

De Novo Design: ML models can be used to generate novel pyrazole-based structures with desired properties, potentially leading to the discovery of new catalysts or materials.

Uncovering New Roles in Catalysis or Material Science

The unique structural and electronic properties of pyrazole derivatives make them attractive candidates for applications in catalysis and material science. numberanalytics.comrroij.commdpi.com

Catalysis: Pyrazole-based ligands are known to form stable complexes with various metals, which can act as catalysts in a range of organic transformations. bohrium.com Future research could explore the use of this compound as a ligand for developing novel catalysts with enhanced activity and selectivity. Copper complexes of pyrazole-based ligands have shown excellent catalytic activity in oxidation reactions. bohrium.com

Material Science: The incorporation of pyrazole moieties into polymers and other materials can impart desirable properties such as thermal stability, conductivity, and specific optical characteristics. rroij.commdpi.com The fluorine atom in this compound could further enhance these properties, opening up possibilities for its use in advanced materials. olemiss.edu Pyrazole derivatives are also used in the development of luminescent compounds. numberanalytics.com

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol, and how do reaction conditions influence yield and purity?

The synthesis of pyrazole derivatives typically involves condensation reactions between hydrazines and 1,3-dicarbonyl precursors. For fluorinated pyrazoles like this compound, fluorinated phenylhydrazines or post-synthetic fluorination may be employed. Key factors include:

  • Temperature control : High temperatures may lead to side reactions (e.g., ring-opening or decomposition), while low temperatures slow kinetics.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol or methanol may improve solubility of intermediates.
  • Catalysts : Acidic or basic conditions can direct regioselectivity during cyclization .
    Example Protocol :

React 1,3-diketone with 4-fluorophenylhydrazine in ethanol under reflux (70–80°C, 6–8 hours).

Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

Confirm purity using HPLC (>95%) and characterize via 1H^1 \text{H}-NMR (e.g., δ 2.2–2.5 ppm for methyl groups, δ 6.8–7.2 ppm for aromatic protons) .

Q. How can spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of this compound?

  • 1H^1 \text{H}-NMR : Distinct peaks for methyl groups (δ 2.2–2.5 ppm) and fluorine-induced deshielding of adjacent protons (δ 7.0–7.3 ppm) confirm substitution patterns.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular O–H···N hydrogen bonds in pyrazol-5-ol derivatives stabilize crystal packing .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H+^+] at m/z 175.08 for C5_5H7_7F1_1N2_2O1_1) .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of fluorinated pyrazoles, and how can SAR studies clarify mechanisms?

Discrepancies in pharmacological data often arise from differences in substituent positioning, metabolic stability, or assay conditions. For example:

  • Substituent effects : 1,3-Dimethyl groups enhance metabolic stability compared to bulkier substituents, while fluorine at the 4-position increases lipophilicity and bioavailability .
  • SAR workflow :
    • Synthesize analogs with systematic substitutions (e.g., 4-fluoro vs. 3-fluoro).
    • Evaluate binding affinity to target receptors (e.g., dopamine D2 vs. serotonin 5-HT2A_{2A}).
    • Compare in vivo efficacy (e.g., conditioned avoidance response in rodents) and toxicity profiles .

Q. How can computational modeling optimize reaction pathways for synthesizing this compound derivatives?

  • DFT calculations : Predict thermodynamic stability of intermediates (e.g., enol vs. keto tautomers) and transition-state energies for cyclization steps.
  • Docking studies : Screen derivatives against protein targets (e.g., kinases) to prioritize synthesis of high-affinity candidates.
  • Machine learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures for novel analogs .

Q. What experimental approaches resolve data conflicts in hydrogen-bonding patterns observed in pyrazole crystal structures?

  • Graph-set analysis : Classify hydrogen-bond motifs (e.g., R22(8)R_2^2(8) rings) using Etter’s rules to identify consistent packing patterns.
  • Variable-temperature XRD : Monitor thermal expansion/contraction to assess dynamic hydrogen-bond interactions.
  • IR spectroscopy : Compare O–H stretching frequencies (e.g., 3200–3400 cm1^{-1}) in solution vs. solid state to detect polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.